4-[3-(4-iodophenoxy)propoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[3-(4-iodophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 4-[3-(4-iodophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route includes the following steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of phenol to produce 4-iodophenol.
Etherification: The 4-iodophenol is then reacted with 3-chloropropanol in the presence of a base to form 4-(3-iodophenoxy)propanol.
Methoxylation: The intermediate is further reacted with methoxybenzaldehyde under specific conditions to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
4-[3-(4-iodophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The iodine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(4-iodophenoxy)propoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 4-[3-(4-iodophenoxy)propoxy]-3-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
4-[3-(4-iodophenoxy)propoxy]-3-methoxybenzaldehyde can be compared with similar compounds such as:
4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde: This compound has a similar structure but with a methyl group substitution, which may affect its reactivity and applications.
1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene:
Properties
IUPAC Name |
4-[3-(4-iodophenoxy)propoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO4/c1-20-17-11-13(12-19)3-8-16(17)22-10-2-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMKRRIGTACQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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